molecular formula C6H6FNO3S B6249745 3-aminophenyl sulfurofluoridate CAS No. 2245686-69-3

3-aminophenyl sulfurofluoridate

Cat. No.: B6249745
CAS No.: 2245686-69-3
M. Wt: 191.2
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Description

3-aminophenyl sulfurofluoridate is a chemical compound with the molecular formula C6H6FNO2S. It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a sulfurofluoridate group. This compound is a white to off-white solid that is soluble in organic solvents such as methanol, ethanol, and acetone, but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminophenyl sulfurofluoridate typically involves the following steps:

    Nitration of Phenyl Sulfurofluoridate: The starting material, phenyl sulfurofluoridate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the sulfurofluoridate group.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-aminophenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfurofluoridate group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium halides in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: 3-nitrophenyl sulfurofluoridate.

    Reduction: 3-aminophenyl thiol.

    Substitution: 3-halophenyl sulfurofluoridate.

Scientific Research Applications

3-aminophenyl sulfurofluoridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-aminophenyl sulfurofluoridate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfurofluoridate group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-aminophenyl sulfonate: Similar structure but with a sulfonate group instead of a sulfurofluoridate group.

    3-aminophenyl sulfate: Contains a sulfate group in place of the sulfurofluoridate group.

    3-aminophenyl sulfoxide: Features a sulfoxide group instead of a sulfurofluoridate group.

Uniqueness

3-aminophenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2245686-69-3

Molecular Formula

C6H6FNO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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